[4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid
Overview
Description
[4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid: is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluoro group and a methoxymethoxy group. The unique structure of this compound makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of [4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid. The addition of a boron-hydrogen bond over an alkene or alkyne is generally rapid, allowing for efficient synthesis of the organoborane intermediate . This intermediate is then oxidized to form the desired boronic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroboration reactions using specialized equipment to ensure precise control over reaction conditions. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial synthesis due to its efficiency and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry: [4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its role in the Suzuki-Miyaura coupling reaction makes it a valuable reagent for forming carbon-carbon bonds .
Biology and Medicine: In biological research, this compound is used to synthesize molecules that can act as enzyme inhibitors or receptor ligands. Its ability to form stable carbon-carbon bonds allows for the creation of biologically active compounds with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of materials such as polymers and advanced materials. Its reactivity and stability make it suitable for large-scale synthesis processes .
Mechanism of Action
The mechanism of action of [4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid primarily involves its role as a reagent in the Suzuki-Miyaura coupling reaction. In this reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The fluoro and methoxymethoxy substituents on the phenyl ring can influence the reactivity and selectivity of the reaction, making this compound a versatile tool in organic synthesis .
Comparison with Similar Compounds
- [4-Methoxyphenyl]boronic acid
- [4-Fluorophenyl]boronic acid
- [4-Methoxybenzeneboronic acid]
Uniqueness: Compared to similar compounds, [4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid offers a unique combination of reactivity and stability due to the presence of both fluoro and methoxymethoxy substituents. These substituents can enhance the compound’s ability to participate in cross-coupling reactions and influence the electronic properties of the resulting products .
Properties
IUPAC Name |
[4-fluoro-2-(methoxymethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-5-14-8-4-6(10)2-3-7(8)9(11)12/h2-4,11-12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWMJNDHQYSFBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)OCOC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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